molecular formula C10H13FN2 B1310283 3-Fluoro-4-(pyrrolidin-1-yl)aniline CAS No. 93246-54-9

3-Fluoro-4-(pyrrolidin-1-yl)aniline

Cat. No. B1310283
CAS RN: 93246-54-9
M. Wt: 180.22 g/mol
InChI Key: NOTAKFXSHAJNDN-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(pyrrolidin-1-yl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C10H13FN2 and a molecular weight of 180.22 .


Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(pyrrolidin-1-yl)aniline” is 1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 . This indicates the presence of a pyrrolidine ring attached to an aniline group with a fluorine atom at the 3rd position.


Physical And Chemical Properties Analysis

“3-Fluoro-4-(pyrrolidin-1-yl)aniline” is a liquid at room temperature .

Safety and Hazards

“3-Fluoro-4-(pyrrolidin-1-yl)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, H335 indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrolidine ring, a key component of “3-Fluoro-4-(pyrrolidin-1-yl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of such compounds involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTAKFXSHAJNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424679
Record name 3-fluoro-4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93246-54-9
Record name 3-fluoro-4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(pyrrolidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)pyrrolidine (1.60 g, 7.62 mmol) in mixed solvents of CH2Cl2 (20 mL) and MeOH (20 mL) was added catalyst Pd/C (0.16 g). The reaction was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V) 5:1) to give the title compound as a white solid (1.20 g, 88%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

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